

An In-depth Technical Guide to Methyl 3-(trimethylsilyl)-4-pentenoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-(trimethylsilyl)-4-pentenoate

Cat. No.: B193374

[Get Quote](#)

CAS Number: 185411-12-5

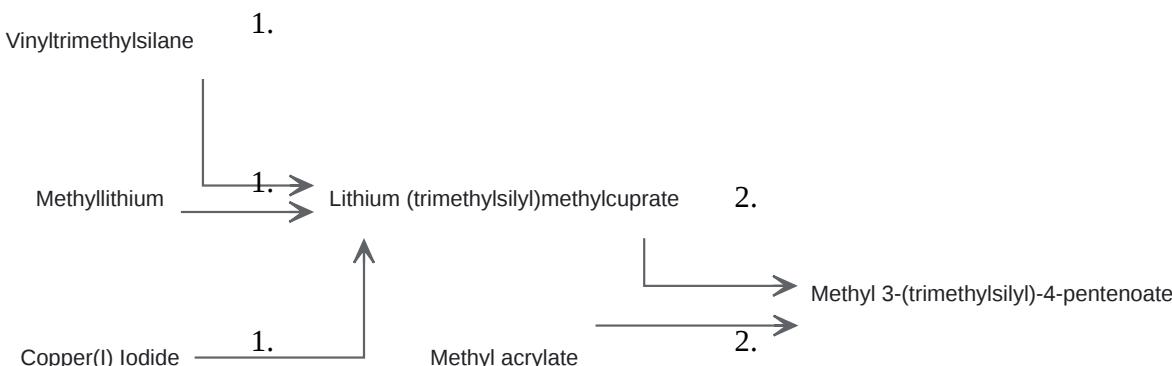
This technical guide provides a comprehensive overview of **Methyl 3-(trimethylsilyl)-4-pentenoate**, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the physicochemical properties, a potential synthetic pathway, and explores the broader applications of the allylsilane functional group in medicinal chemistry.

Physicochemical and Spectroscopic Data

Methyl 3-(trimethylsilyl)-4-pentenoate is a clear liquid at room temperature. Its key physical and chemical properties are summarized in the table below. While specific experimental spectral data is not widely published, typical spectroscopic characteristics can be inferred from its structure.

Property	Value	Reference
CAS Number	185411-12-5	[1] [2] [3]
Molecular Formula	C ₉ H ₁₈ O ₂ Si	[1]
Molecular Weight	186.32 g/mol	[1] [3]
Boiling Point	54 °C @ 5.5 mmHg	[3]
Density	0.899 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.443	[3]
(3S)-Isomer CAS Number	2566444-42-4	[4]

Spectroscopic Data (Predicted):


- ¹H NMR: Expected signals would include a singlet for the trimethylsilyl protons, multiplets for the vinyl protons, and signals corresponding to the protons of the pentenoate backbone and the methyl ester.
- ¹³C NMR: Resonances for the trimethylsilyl methyl groups, the sp² carbons of the vinyl group, the ester carbonyl carbon, and the remaining sp³ carbons of the pentenoate chain are anticipated.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for silyl compounds.

Synthesis and Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of **Methyl 3-(trimethylsilyl)-4-pentenoate** is not readily available in peer-reviewed literature, a plausible and commonly employed method for the preparation of β-silyl esters is through the 1,4-conjugate addition of a silyl nucleophile to an α,β-unsaturated ester.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) Organocuprates are frequently used for this type of transformation due to their high reactivity in 1,4-additions and relatively low basicity, which minimizes side reactions.[\[11\]](#)[\[12\]](#)[\[13\]](#)

The following represents a generalized, hypothetical experimental protocol based on established chemical principles for the synthesis of **Methyl 3-(trimethylsilyl)-4-pentenoate**.

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1. Plausible synthetic pathway for **Methyl 3-(trimethylsilyl)-4-pentenoate**.

Experimental Protocol:

Materials:

- Vinyltrimethylsilane
- Methylithium solution in diethyl ether
- Copper(I) iodide (CuI)
- Methyl acrylate
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

- Standard laboratory glassware for air-sensitive reactions (Schlenk line, syringes, etc.)

Procedure:

- Preparation of the Organocuprate Reagent:

- In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide in anhydrous THF and cool the mixture to -78 °C in a dry ice/acetone bath.
- To this suspension, slowly add a solution of methyllithium in diethyl ether via syringe.
- Following the addition of methyllithium, add vinyltrimethylsilane dropwise to the reaction mixture.
- Allow the resulting mixture to stir at -78 °C for approximately 30 minutes to form the lithium (trimethylsilyl)methylcuprate reagent.

- Conjugate Addition:

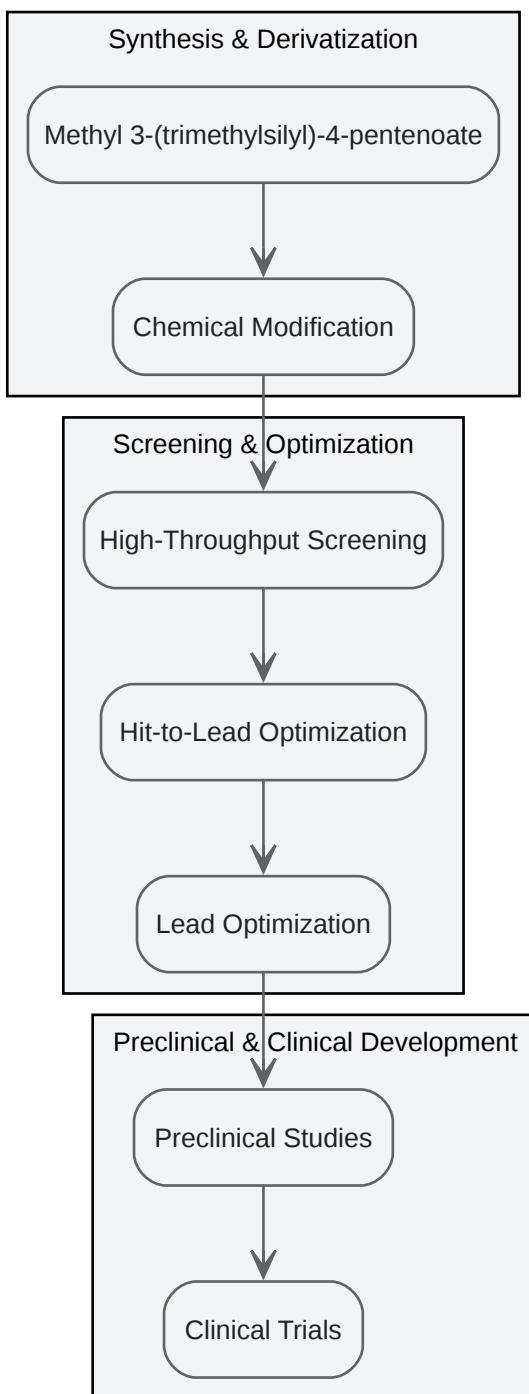
- To the freshly prepared organocuprate solution at -78 °C, add a solution of methyl acrylate in anhydrous THF dropwise via syringe.
- Stir the reaction mixture at -78 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

- Work-up and Purification:

- Allow the mixture to warm to room temperature.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with brine.

- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield **Methyl 3-(trimethylsilyl)-4-pentenoate**.

Applications in Research and Drug Development

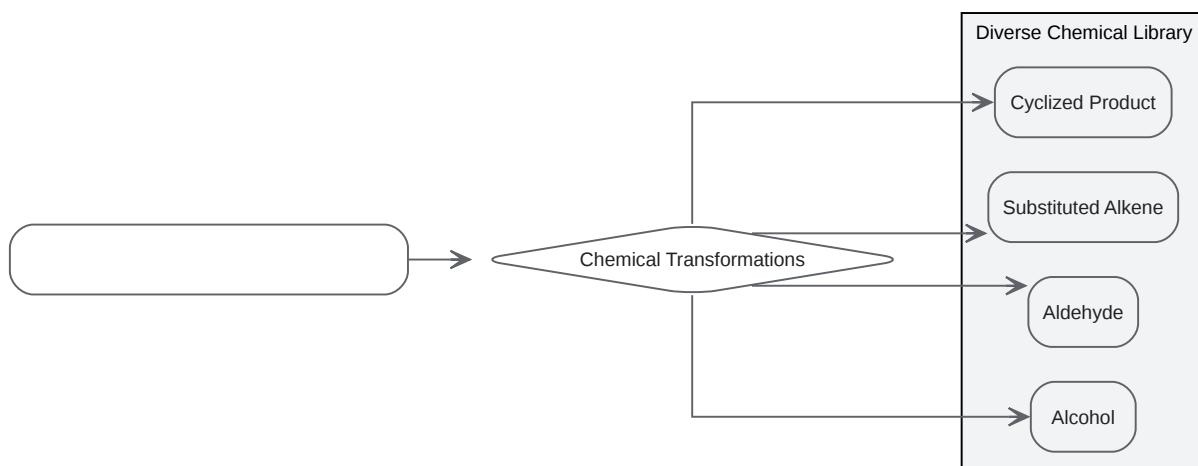

While specific applications of **Methyl 3-(trimethylsilyl)-4-pentenoate** in drug development are not extensively documented, its structural motif, the allylsilane, is a valuable functional group in medicinal chemistry and organic synthesis.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) Organosilicon compounds, in general, are increasingly utilized to modify the physicochemical properties of drug candidates.

[\[14\]](#)

Potential Roles of the Allylsilane Moiety:

- Increased Lipophilicity: The incorporation of a silyl group generally increases the lipophilicity of a molecule, which can enhance cell and tissue penetration.[\[14\]](#)
- Metabolic Stability: The replacement of a carbon atom with silicon can alter metabolic pathways, potentially leading to improved pharmacokinetic profiles.[\[14\]](#)
- Conformational Effects: The larger covalent radius of silicon compared to carbon results in longer bond lengths and different bond angles, which can influence the conformation of a molecule and its binding affinity to biological targets.[\[14\]](#)
- Synthetic Handle: The allylsilane functionality is a versatile synthetic intermediate that can participate in a variety of carbon-carbon bond-forming reactions, often with high regio- and stereoselectivity.[\[15\]](#)[\[18\]](#)

The diagram below illustrates the general workflow of how a molecule like **Methyl 3-(trimethylsilyl)-4-pentenoate** could be utilized as a building block in a drug discovery program.



[Click to download full resolution via product page](#)

Figure 2. General workflow for the application of a synthetic building block in drug discovery.

Signaling Pathways and Logical Relationships

Given the lack of specific biological data for **Methyl 3-(trimethylsilyl)-4-pentenoate**, a diagram of a specific signaling pathway is not feasible. However, we can illustrate the logical relationship of how allylsilanes, as a class of compounds, can be used to generate molecular diversity for biological screening. The allylsilane group can be transformed into various other functional groups, allowing for the synthesis of a library of related compounds from a single precursor.

[Click to download full resolution via product page](#)

Figure 3. Generation of molecular diversity from an allylsilane precursor.

Conclusion

Methyl 3-(trimethylsilyl)-4-pentenoate is an organosilicon compound with potential as a versatile building block in organic synthesis. While detailed studies on its direct biological activity are limited, its constituent allylsilane functionality is of significant interest in medicinal chemistry for the development of novel therapeutics. The synthetic route via conjugate addition of an organocuprate to methyl acrylate represents a plausible and efficient method for its preparation. Further research into the specific applications of this compound could unveil its potential in the synthesis of complex molecules and in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Methyl 3-(trimethylsilyl)-4-pentenoate - CAS:185411-12-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. Methyl 3-(trimethylsilyl)-4-pentenoate 97 185411-12-5 [sigmaaldrich.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituted carboxylic compound synthesis by 1,4-addition [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Allylsilane as a versatile handle in photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 3-(trimethylsilyl)-4-pentenoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b193374#methyl-3-trimethylsilyl-4-pentenoate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com